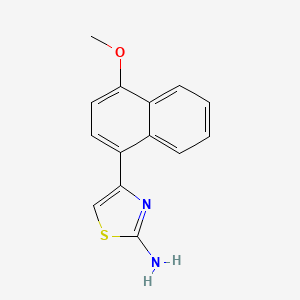

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine, also known as MNAT, is a novel compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine: and its derivatives have been investigated for their anticancer properties. Researchers synthesized a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines and evaluated their antiproliferative effects. Most compounds exhibited moderate to high activity compared to the standard drug cisplatin. Notably, compound 5i demonstrated potent activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 ± 0.36 µM and 3.83 ± 0.26 µM, respectively. Mechanistic studies revealed that 5i inhibits tubulin polymerization, induces cell cycle arrest at the G2/M phase, and triggers apoptosis in MCF-7 cells. Molecular modeling suggests that 5i likely binds to the colchicine site of tubulin .

Microtubule Dynamics Modulation

As a key component of the cytoskeleton, tubulin plays a crucial role in cell division, intracellular transport, and cell signaling. Compounds targeting tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine may serve as a potential modulator of microtubule assembly, making it relevant for cancer therapy .

Pyrimidine Pharmacophore

The compound’s pyrimidine ring—a versatile 6-membered heterocyclic structure—has been widely explored in drug design. Pyrimidine-containing molecules exhibit diverse pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine aligns with this trend, making it an attractive scaffold for developing bioactive agents .

Nur77-Mediated Apoptosis

Interestingly, another study involving related compounds explored their impact on Nur77 expression and localization in gastric cancer cells. Compound 9h was found to induce Nur77 nuclear export, potentially mediating apoptosis. Although not directly related to the tubulin-targeting activity, this finding highlights the compound’s multifaceted effects .

Drug Resistance Mitigation

Despite existing antimitotic agents, drug resistance and side effects remain challenges in cancer treatment. Novel compounds like 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine offer hope for overcoming these limitations by providing alternative mechanisms of action .

Future Drug Development

Continued research into the structure-activity relationship of this compound and its analogs may lead to the discovery of potent tubulin polymerization inhibitors. These agents could enhance cancer therapy while minimizing adverse effects .

Wirkmechanismus

Target of Action

The primary target of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin consists of α- and β-tubulin heterodimers and is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .

Mode of Action

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine interacts with tubulin by inhibiting its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .

Biochemical Pathways

The inhibition of tubulin polymerization affects the microtubule-formed mitotic spindle, which guides replicated chromosomes to separate equally to the two daughter cells during eukaryotic cell division . Interruption of this process can lead to apoptotic cell death .

Result of Action

The result of the action of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is the induction of cell cycle arrest at the G2/M phase and cell apoptosis, particularly in cancer cell lines like MCF-7 and HepG2 . This leads to a decrease in the proliferation of these cancer cells .

Eigenschaften

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGNIZGIRORJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)